An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine: Synthesis and Properties
An In-depth Technical Guide to N-(4-Trifluoromethylnicotinoyl)glycine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Trifluoromethylnicotinoyl)glycine, a molecule of interest in the fields of agrochemistry and drug metabolism, is primarily known as a major metabolite of the insecticide Flonicamid. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for the synthesis of its precursor, 4-(trifluoromethyl)nicotinic acid, and the subsequent amide coupling to yield the final product are presented. This document aims to serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of this compound and its derivatives.
Introduction
N-(4-Trifluoromethylnicotinoyl)glycine (TFNG) is a pyridine carboxamide derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring and a glycine moiety linked via an amide bond. Its significance stems from its role as a primary metabolite of Flonicamid, a systemic insecticide used to control aphids and other sucking insects.[1] The presence and persistence of TFNG in environmental and biological samples are crucial for monitoring the fate and impact of Flonicamid. Understanding the synthesis and properties of TFNG is therefore essential for environmental scientists, toxicologists, and researchers in drug and pesticide development.
Synthesis of N-(4-Trifluoromethylnicotinoyl)glycine
The synthesis of N-(4-Trifluoromethylnicotinoyl)glycine is a two-step process involving the preparation of the key intermediate, 4-(trifluoromethyl)nicotinic acid, followed by its coupling with glycine.
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, offering flexibility in starting materials and reaction conditions.
Method 1: From 3-Cyanopyridine
This method involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
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Experimental Protocol:
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In a three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-cyanopyridine in a suitable solvent such as tetrahydrofuran (THF).
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Cool the solution to a low temperature (e.g., -78 °C).
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Add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of an initiator like tetrabutylammonium fluoride (TBAF), or utilize Ruppert's reagent (CF3Si(CH3)3) with a suitable fluoride source.
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Allow the reaction to proceed for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
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The resulting 4-trifluoromethyl-3-cyanopyridine is then subjected to hydrolysis. Dissolve the intermediate in a mixture of a strong acid (e.g., concentrated HCl or H2SO4) and water.
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Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture and adjust the pH to precipitate the 4-(trifluoromethyl)nicotinic acid.
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Collect the solid product by filtration, wash with cold water, and dry to obtain the desired acid.
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Method 2: From Ethyl 4,4,4-trifluoroacetoacetate
This approach involves a cyclization reaction to construct the pyridine ring.
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Experimental Protocol:
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React ethyl 4,4,4-trifluoroacetoacetate with an appropriate enamine or enaminone, such as 3-aminocrotononitrile, in the presence of a base (e.g., potassium carbonate or sodium ethoxide) in a suitable solvent like ethanol.
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Heat the reaction mixture under reflux for several hours.
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After completion, cool the reaction mixture and acidify to precipitate the intermediate product.
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The intermediate can then be further oxidized and hydrolyzed to yield 4-(trifluoromethyl)nicotinic acid.
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Amide Coupling of 4-(Trifluoromethyl)nicotinic Acid and Glycine
The final step involves the formation of an amide bond between 4-(trifluoromethyl)nicotinic acid and the amino group of glycine. To facilitate this reaction, the carboxylic acid group is typically activated, and the amino group of glycine is often protected as an ester (e.g., glycine ethyl ester) to prevent self-polymerization and improve solubility.
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Experimental Protocol:
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Activation of 4-(Trifluoromethyl)nicotinic Acid: In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.
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Coupling Reaction: In a separate flask, dissolve glycine ethyl ester hydrochloride in the chosen solvent and add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine. Add this solution to the activated 4-(trifluoromethyl)nicotinic acid mixture.
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Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification: Once the reaction is complete, filter off any solid by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash successively with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Ester Hydrolysis: Dissolve the crude N-(4-Trifluoromethylnicotinoyl)glycine ethyl ester in a mixture of a suitable solvent (e.g., THF or ethanol) and an aqueous solution of a base (e.g., 1 M NaOH or LiOH). Stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
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Final Product Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the final product, N-(4-Trifluoromethylnicotinoyl)glycine. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
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Physicochemical Properties
A summary of the known physicochemical properties of N-(4-Trifluoromethylnicotinoyl)glycine is presented in the table below. It is important to note that much of the publicly available data is computed, and experimental values may vary.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O₃ | PubChem[2] |
| Molecular Weight | 248.16 g/mol | PubChem[2] |
| CAS Number | 207502-65-6 | PubChem[2] |
| IUPAC Name | 2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally reported | - |
| Solubility | Slightly soluble in DMSO and Methanol | Vendor Data[3] |
| pKa (acidic) | ~3.5 (predicted for carboxylic acid) | - |
| pKa (basic) | ~2.0 (predicted for pyridine nitrogen) | - |
| LogP | 0.6 (computed) | PubChem[2] |
Spectral Data
Detailed experimental spectral data for N-(4-Trifluoromethylnicotinoyl)glycine is not widely available in the public domain. The following are predicted and characteristic spectral features based on the structure.
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¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, and a broad singlet for the carboxylic acid proton. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group.
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¹³C NMR: Carbon signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, the amide carbonyl, the glycine methylene carbon, and the carboxylic acid carbonyl are expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, C-N stretching, and strong C-F stretching bands associated with the trifluoromethyl group.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 249.0481 and [M-H]⁻ at m/z 247.0335. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the carboxylic acid group.
Biological Activity and Significance
Metabolite of Flonicamid
The primary biological relevance of N-(4-Trifluoromethylnicotinoyl)glycine is as a metabolite of the insecticide Flonicamid. Following application, Flonicamid undergoes metabolic transformation in plants, soil, and animals. The formation of TFNG is a key step in the degradation pathway of Flonicamid.[1][4]
Toxicological Profile
There is limited specific toxicological data available for N-(4-Trifluoromethylnicotinoyl)glycine itself. The toxicity of Flonicamid has been studied, and the assessment of its metabolites, including TFNG, is part of the overall risk assessment. Generally, the glycine conjugate is considered a detoxification product, often leading to increased water solubility and facilitating excretion. However, comprehensive toxicological studies on the isolated metabolite are not widely reported.
Signaling and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams are provided in DOT language.
Synthesis Workflow
Caption: Synthetic workflow for N-(4-Trifluoromethylnicotinoyl)glycine.
Flonicamid Metabolism Pathway
Caption: Simplified metabolic pathway of Flonicamid to TFNG.
Conclusion
N-(4-Trifluoromethylnicotinoyl)glycine is a key molecule for understanding the environmental and biological fate of the insecticide Flonicamid. This guide has provided a detailed overview of its synthesis, starting from common precursors and utilizing standard organic chemistry transformations. While comprehensive experimental data on its physicochemical and toxicological properties are still somewhat limited in the public domain, this document consolidates the available information to provide a solid foundation for researchers. The provided experimental outlines and workflow diagrams offer a practical starting point for the synthesis and further investigation of this important metabolite. Future research should focus on obtaining detailed experimental characterization and toxicological data to build a more complete profile of this compound.
References
- 1. N-(4-Trifluoromethylnicotinoyl)glycine Research Chemical [benchchem.com]
- 2. N-(4-Trifluoromethylnicotinoyl)glycine | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
